A Technical Guide to the Chemical Structure of Cuscohygrine
A Technical Guide to the Chemical Structure of Cuscohygrine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cuscohygrine is a pyrrolidine alkaloid naturally occurring in various plants, most notably the coca plant (Erythroxylum coca) and members of the Solanaceae family. As a secondary metabolite, it co-exists with more potent alkaloids like cocaine and atropine. This technical guide provides a comprehensive overview of the chemical structure of cuscohygrine, including its molecular composition, stereochemistry, and key physicochemical properties. Detailed experimental protocols for its isolation and synthesis are presented, alongside a summary of its biosynthetic pathway. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Chemical Structure and Properties
Cuscohygrine is a symmetrical molecule characterized by two N-methylpyrrolidine rings linked by a three-carbon chain containing a central ketone group.[1] Its systematic IUPAC name is 1-[(2R)-1-Methylpyrrolidin-2-yl]-3-[(2S)-1-methylpyrrolidin-2-yl]propan-2-one. The presence of two chiral centers at the C-2 position of each pyrrolidine ring gives rise to different stereoisomers. The meso form, where the two chiral centers have opposite configurations (R and S), is commonly referred to as cuscohygrine.
The molecule is an oily liquid at room temperature and is soluble in water.[1] It can be distilled under vacuum without decomposition and is known to form a crystalline trihydrate which melts at 40–41 °C.[1]
Physicochemical Data
A summary of the key physicochemical properties of cuscohygrine is provided in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₄N₂O | [2][] |
| Molecular Weight | 224.34 g/mol | [2][] |
| CAS Number | 454-14-8 | [2] |
| Appearance | Oily liquid | [1] |
| Melting Point | 40–41 °C (trihydrate) | [1] |
| Boiling Point | 169-170 °C at 23 mmHg | [4] |
| 152 °C at 14 mmHg | [4] | |
| 118-125 °C at 2 mmHg | [4] | |
| Solubility | Soluble in water, alcohol, ether, benzene | [1][4] |
| Refractive Index (n D²⁰) | 1.4832 | [4] |
| Density (d₄²⁰) | 0.9733 | [4] |
Experimental Protocols
Isolation of Cuscohygrine from Erythroxylum coca Leaves
The following is a general protocol for the extraction and isolation of cuscohygrine from coca leaves, based on classical alkaloid extraction principles.
Materials:
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Dried and powdered coca leaves
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10% Sodium carbonate solution
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Diethyl ether
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5% Hydrochloric acid
-
20% Sodium hydroxide solution
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Chloroform
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Anhydrous sodium sulfate
-
Rotary evaporator
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Chromatography column (silica gel)
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Elution solvents (e.g., chloroform/methanol mixtures)
Procedure:
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Basification and Extraction: The powdered coca leaves are moistened with a 10% sodium carbonate solution to liberate the free alkaloids. The basified material is then extracted exhaustively with diethyl ether.
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Acidic Extraction: The ether extract is shaken with 5% hydrochloric acid. The alkaloids, including cuscohygrine, will form salts and move into the aqueous layer.
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Liberation of Free Base: The acidic aqueous layer is separated and made strongly alkaline (pH > 10) with a 20% sodium hydroxide solution.
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Final Extraction: The alkaline solution is then extracted with chloroform to recover the free cuscohygrine.
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Drying and Concentration: The chloroform extract is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude alkaloid mixture.
-
Chromatographic Purification: The crude extract is subjected to column chromatography on silica gel. Elution with a gradient of chloroform and methanol allows for the separation of the individual alkaloids. Fractions are collected and monitored by thin-layer chromatography (TLC) to identify and isolate cuscohygrine.
Chemical Synthesis of Cuscohygrine
A synthesis of cuscohygrine was reported by Rapoport and Jorgensen in 1949. The following protocol is a summary of their approach.
Materials:
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N-methyl-α-pyrrolidone
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Ethyl acetate
-
Sodium
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Hydrochloric acid
-
Palladium on charcoal catalyst
-
Hydrogen gas
Procedure:
-
Claisen Condensation: N-methyl-α-pyrrolidone is condensed with ethyl acetate in the presence of sodium to form 1,3-bis(1-methyl-2-pyrrolidyl)-1,3-propanedione.
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Hydrolysis and Decarboxylation: The resulting diketone is hydrolyzed and decarboxylated by refluxing with hydrochloric acid to yield 1,3-bis(1-methyl-2-pyrrolidyl)-2-propanone (cuscohygrine).
-
Purification: The synthesized cuscohygrine can be purified by vacuum distillation. The identity and purity can be confirmed by comparison with a natural sample and by the preparation of derivatives such as the dipicrate.
Biosynthesis of Cuscohygrine
The biosynthesis of cuscohygrine in plants begins with the amino acid ornithine. The pathway involves several enzymatic steps leading to the formation of the pyrrolidine rings and their subsequent condensation.
The key steps in the biosynthesis of cuscohygrine are as follows:
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Ornithine is methylated to N-methylornithine.
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Decarboxylation of N-methylornithine yields N-methylputrescine.
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Oxidation of the primary amino group of N-methylputrescine results in 4-methylaminobutanal.
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Cyclization of 4-methylaminobutanal forms an N-methyl-Δ¹-pyrrolinium salt.
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Condensation of the N-methyl-Δ¹-pyrrolinium salt with acetoacetyl-CoA produces hygrine.
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Finally, a second condensation of hygrine with another molecule of the N-methyl-Δ¹-pyrrolinium salt yields cuscohygrine.[1]
References
- 1. Cuscohygrine - Wikipedia [en.wikipedia.org]
- 2. From Tradition to Science: Chemical, Nutritional, and Cytotoxic Characterization of Erythroxylum coca from Indigenous Colombian Communities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A study of the chemical composition of Erythroxylum coca var. coca leaves collected in two ecological regions of Bolivia - PubMed [pubmed.ncbi.nlm.nih.gov]
